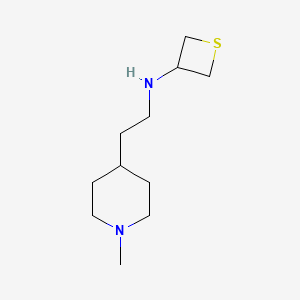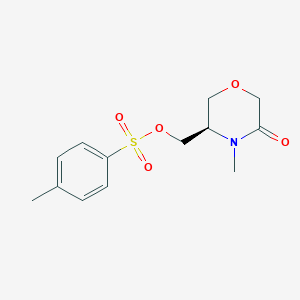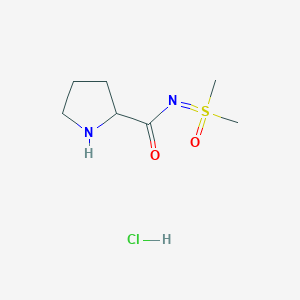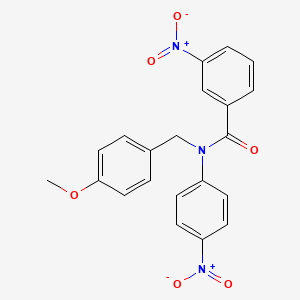
1-(3-(Isobutylthio)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Isobutylthio)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an isobutylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylthio)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-(isobutylthio)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively.
化学反応の分析
Types of Reactions
1-(3-(Isobutylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(isobutylthio)benzaldehyde, while reduction could produce various alcohol derivatives.
科学的研究の応用
1-(3-(Isobutylthio)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Isobutylthio)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring and isobutylthio group may interact with hydrophobic regions of proteins or other macromolecules, affecting their activity.
類似化合物との比較
Similar Compounds
1-(4-(Isobutylthio)phenyl)ethanol: Similar structure but with the isobutylthio group at the para position.
1-(3-(Methylthio)phenyl)ethanol: Similar structure but with a methylthio group instead of an isobutylthio group.
1-(3-(Ethylthio)phenyl)ethanol: Similar structure but with an ethylthio group instead of an isobutylthio group.
Uniqueness
1-(3-(Isobutylthio)phenyl)ethanol is unique due to the presence of the isobutylthio group, which imparts distinct chemical and physical properties
特性
分子式 |
C12H18OS |
|---|---|
分子量 |
210.34 g/mol |
IUPAC名 |
1-[3-(2-methylpropylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
InChIキー |
WUMIMPLEBCZWGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC=CC(=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)


![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)

![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)


![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)




